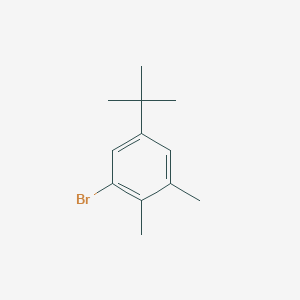
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with tert-butyl and dimethyl substituents. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,5-trimethylbenzene (mesitylene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is employed.
Major Products Formed
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is the corresponding hydrogenated benzene derivative.
科学的研究の応用
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, signal transduction, and other cellular processes, depending on its specific application and context.
類似化合物との比較
Similar Compounds
Benzene, 1-bromo-3,5-dimethyl-: Similar structure but lacks the tert-butyl group.
Benzene, 1-bromo-2,4,6-trimethyl-: Similar structure with different methyl group positions.
Benzene, 1-chloro-5-(1,1-dimethylethyl)-2,3-dimethyl-: Similar structure with chlorine instead of bromine.
Uniqueness
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and tert-butyl group makes it a valuable intermediate in organic synthesis and research.
特性
CAS番号 |
61024-97-3 |
|---|---|
分子式 |
C12H17Br |
分子量 |
241.17 g/mol |
IUPAC名 |
1-bromo-5-tert-butyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C12H17Br/c1-8-6-10(12(3,4)5)7-11(13)9(8)2/h6-7H,1-5H3 |
InChIキー |
MKOFENJYAHJXJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)Br)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




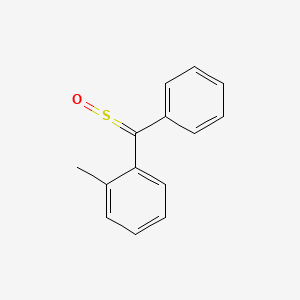
![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
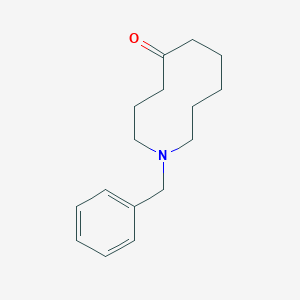
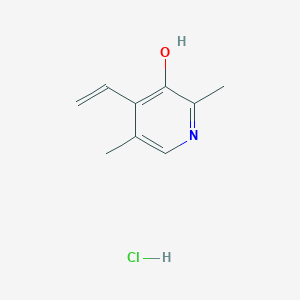
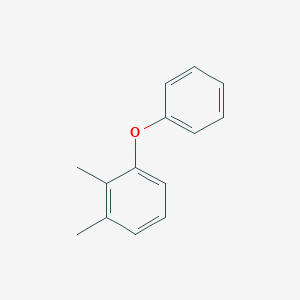
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
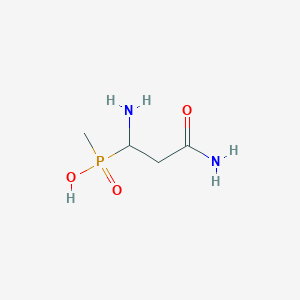
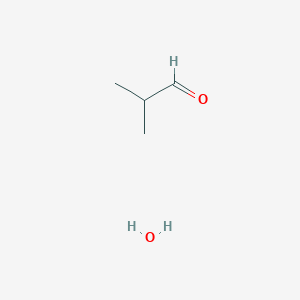

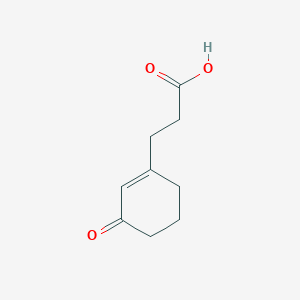
methyl}oxophosphanium](/img/structure/B14586250.png)
